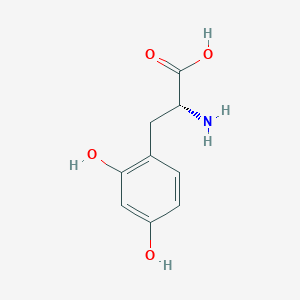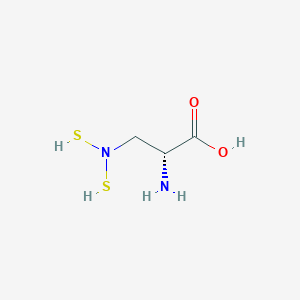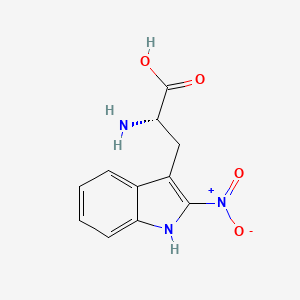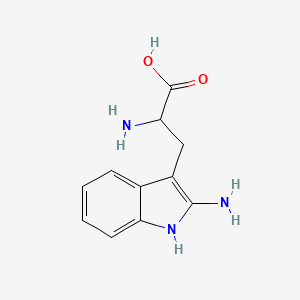
(2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid is a tyrosine derivative.
Applications De Recherche Scientifique
Chemo-Enzymatic Synthesis and Stereochemistry
(2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid has been explored in the field of chemo-enzymatic synthesis. Baba et al. (2018) studied the structural and stereochemical characterization of diastereomers derived from a related compound, focusing on their synthesis and degradation kinetics (Baba et al., 2018).
Antioxidant and Anti-inflammatory Properties
Ren et al. (2021) identified new phenolic compounds, including derivatives of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid, from Eucommia ulmoides Oliv. leaves. These compounds exhibited anti-inflammatory activities (Ren et al., 2021).
Computational Peptidology
Flores-Holguín et al. (2019) used conceptual density functional theory in computational peptidology to study molecules including derivatives of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid for their antifungal properties (Flores-Holguín et al., 2019).
Therapeutic Applications in Central Nervous System Diseases
Bizzarri et al. (2015) reviewed the synthesis of L-DOPA derivatives and their application in central nervous system diseases, highlighting the biological effect of L-DOPA, a form of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid (Bizzarri et al., 2015).
Synthesis and Crystal Structure Analysis
Chen et al. (2016) synthesized a derivative of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid for improved chemical stability and liposolubility, analyzing its crystal structure and stereochemistry (Chen et al., 2016).
Functional Modification in Polymer Science
Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels with a compound including (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid, enhancing the thermal stability and biological activities of the polymers (Aly & El-Mohdy, 2015).
Synthesis and Evaluation of Bioactivity
Subudhi and Sahoo (2011) synthesized compounds including a derivative of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid and evaluated their antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).
Application in Drug Metabolism
Zmijewski et al. (2006) demonstrated the use of biocatalysis in drug metabolism, preparing mammalian metabolites of a drug involving a derivative of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid using Actinoplanes missouriensis (Zmijewski et al., 2006).
Propriétés
Poids moléculaire |
197.19 |
|---|---|
Nom IUPAC |
(2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-7(9(13)14)3-5-1-2-6(11)4-8(5)12/h1-2,4,7,11-12H,3,10H2,(H,13,14)/t7-/m1/s1 |
SMILES |
C1=CC(=C(C=C1O)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







